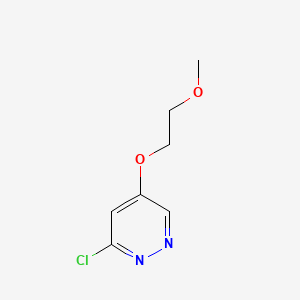

3-Chloro-5-(2-methoxyethoxy)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Herbicidal Activity

3-Chloro-5-(2-methoxyethoxy)pyridazine and its derivatives have been explored for their herbicidal properties. Studies have shown that certain pyridazyl ethers, including those with chloro and methoxy groups, demonstrate conspicuous effectiveness as herbicides, especially in pre-emergence tests against plants like radish and millet (Tamura & Jojima, 1963). Additionally, relationships between chemical structure and herbicidal activity have been a focus, contributing to the development of more effective herbicidal agents (Tamura & Jojima, 1963).

Central Nervous System Research

The compound has been involved in research related to the central nervous system. Some derivatives of 3-Chloro-5-(2-methoxyethoxy)pyridazine have been synthesized and their activities on the central nervous system have been evaluated. These studies primarily focus on the ability of these compounds to interact with receptors in the brain, contributing to a better understanding of their potential therapeutic uses (Barlin, Davies, & Harrison, 1995).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structure of various derivatives of 3-Chloro-5-(2-methoxyethoxy)pyridazine. These studies involve reactions with different agents to form new compounds and analyze their structures through techniques like X-ray crystallography. Such research is crucial for developing new drugs and understanding the properties of these compounds (Kosolapova et al., 2013).

Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry. It has been used as a building block for creating new tricyclic heteroaromatic ring systems, which have potential applications in pharmaceuticals and agrochemicals (Csányi et al., 2000). The exploration of such new ring systems expands the possibilities for creating novel therapeutic agents and other useful chemicals.

Biological Properties

There is ongoing research into the biological properties of pyridazine derivatives, including anti-tumor and anti-inflammatory activities. Studies have synthesized and characterized compounds with the 3-Chloro-5-(2-methoxyethoxy)pyridazine structure, using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These studies not only provide insights into the structural aspects but also explore the potential biological applications of these compounds (Sallam et al., 2021).

Mécanisme D'action

Target of Action

It is known that pyridazine derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities .

Mode of Action

It is known that certain pyridazinone derivatives, which include 3-chloro-5-(2-methoxyethoxy)pyridazine, inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazine derivatives are known to interact with a wide range of biological targets and physiological effects .

Pharmacokinetics

It is known that pyridazine derivatives are generally well-absorbed, and their bioavailability can be influenced by various factors .

Result of Action

Pyridazine derivatives are known to have a wide range of pharmacological activities .

Action Environment

It is known that the action of pyridazine derivatives can be influenced by various factors, including the physiological environment .

Propriétés

IUPAC Name |

3-chloro-5-(2-methoxyethoxy)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-11-2-3-12-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFHQRGXWWJZIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=NN=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744949 |

Source

|

| Record name | 3-Chloro-5-(2-methoxyethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256038-18-2 |

Source

|

| Record name | 3-Chloro-5-(2-methoxyethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)